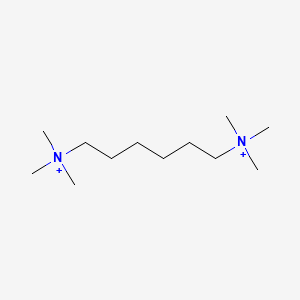
Hexamethonium
Overview
Description
Hexamethonium is a quaternary ammonium salt.
A nicotinic cholinergic antagonist often referred to as the prototypical ganglionic blocker. It is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier. It has been used for a variety of therapeutic purposes including hypertension but, like the other ganglionic blockers, it has been replaced by more specific drugs for most purposes, although it is widely used a research tool.
Biological Activity
Hexamethonium, a ganglionic blocking agent, was initially developed in the 1950s as an antihypertensive medication. Its mechanism of action involves the blockade of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, leading to a reduction in sympathetic nervous system activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, relevant case studies, and research findings.
This compound acts primarily as a non-competitive antagonist of nAChRs, inhibiting neurotransmission at both sympathetic and parasympathetic ganglia. This blockade leads to various physiological effects, including decreased blood pressure and heart rate. The compound has been shown to exhibit differential affinity for various muscarinic receptor subtypes, with notable interactions at M2 receptors in cardiac tissues and M3 receptors in other tissues.
Affinity for Muscarinic Receptors
The following table summarizes the affinity of this compound for different muscarinic receptors based on radioligand binding studies:
| Receptor Type | pKi Value |
|---|---|
| Cardiac M2 | 3.68 |
| Cerebrocortical M1 | 3.28 |
| Submaxillary Gland M3 | 2.61 |
These values indicate that this compound has a higher affinity for cardiac M2 receptors compared to M1 and M3 receptors, suggesting its potential impact on cardiac function .
Pharmacological Effects
This compound has been extensively studied for its effects on blood pressure and sympathetic nervous system activity. Research indicates that it effectively reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR) in both normotensive and hypertensive animal models.
Case Study: Blood Pressure Reduction
A study involving Wistar rats and spontaneously hypertensive rats (SHRs) demonstrated that administration of this compound resulted in significant reductions in RSNA and MAP. The highest doses (5.0 and 25.0 mg/kg) produced more pronounced effects in SHRs compared to Wistar rats, highlighting its potential therapeutic use in managing hypertension .
Clinical Studies and Safety Concerns
This compound's use in clinical settings has raised safety concerns due to serious adverse events reported during trials. One notable incident involved a healthy volunteer who experienced severe respiratory complications after inhaling this compound as part of an asthma study. The participant developed acute respiratory distress syndrome (ARDS), leading to her death . This tragic outcome prompted discussions about the safety protocols surrounding the drug's use in human subjects.
Summary of Adverse Events
The following table outlines key adverse events associated with this compound based on clinical reports:
| Event | Description |
|---|---|
| Acute Respiratory Distress Syndrome | Severe lung injury leading to respiratory failure |
| Bronchiolitis Obliterans Organizing Pneumonia | Inflammatory lung disease reported in early studies |
| Other Pulmonary Reactions | Coughing, dyspnea, and reduced lung function observed |
These incidents have led researchers to reconsider this compound's application in clinical trials, particularly regarding its safety profile and ethical implications .
Properties
CAS No. |
60-26-4 |
|---|---|
Molecular Formula |
C12H30N2+2 |
Molecular Weight |
202.38 g/mol |
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |
InChI |
InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |
InChI Key |
VZJFGSRCJCXDSG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C |
melting_point |
290-291 |
Key on ui other cas no. |
60-26-4 |
Related CAS |
2079-78-9 (bitartrate) 55-97-0 (dibromide) 60-25-3 (chloride) 870-62-2 (diiodide) |
Synonyms |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















